molecular formula C16H21ClS2 B12541512 2,2'-Bithiophene, 5'-chloro-3-octyl- CAS No. 655241-71-7

2,2'-Bithiophene, 5'-chloro-3-octyl-

Katalognummer: B12541512
CAS-Nummer: 655241-71-7
Molekulargewicht: 312.9 g/mol
InChI-Schlüssel: VUSFVJMQKGXGJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’-Bithiophene, 5’-chloro-3-octyl- is an organic compound belonging to the class of bithiophenes. These compounds are characterized by the presence of two thiophene rings connected by a single bond. The addition of a chlorine atom at the 5’ position and an octyl group at the 3 position of the thiophene ring makes this compound unique. Bithiophenes are known for their applications in organic electronics, particularly in the development of conductive polymers and organic semiconductors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bithiophene, 5’-chloro-3-octyl- typically involves the cross-coupling of 2-halothiophenes. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst and boron reagents to form carbon-carbon bonds . The reaction conditions often include the use of solvents like acetonitrile and bases such as potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through techniques such as column chromatography and recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-Bithiophene, 5’-chloro-3-octyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

2,2’-Bithiophene, 5’-chloro-3-octyl- has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,2’-Bithiophene, 5’-chloro-3-octyl- involves its interaction with specific molecular targets and pathways. In organic electronics, the compound acts as a semiconductor, facilitating the transport of charge carriers. In biological systems, it may interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2’-Bithiophene: The parent compound without the chlorine and octyl substituents.

    5-Chloro-2,2’-Bithiophene: Similar structure but lacks the octyl group.

    3-Octyl-2,2’-Bithiophene: Similar structure but lacks the chlorine atom.

Uniqueness

The presence of both the chlorine atom and the octyl group in 2,2’-Bithiophene, 5’-chloro-3-octyl- imparts unique properties to the compound. These substituents can influence the compound’s electronic properties, solubility, and reactivity, making it particularly useful in specific applications such as organic electronics and medicinal chemistry .

Eigenschaften

CAS-Nummer

655241-71-7

Molekularformel

C16H21ClS2

Molekulargewicht

312.9 g/mol

IUPAC-Name

2-chloro-5-(3-octylthiophen-2-yl)thiophene

InChI

InChI=1S/C16H21ClS2/c1-2-3-4-5-6-7-8-13-11-12-18-16(13)14-9-10-15(17)19-14/h9-12H,2-8H2,1H3

InChI-Schlüssel

VUSFVJMQKGXGJR-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCC1=C(SC=C1)C2=CC=C(S2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.